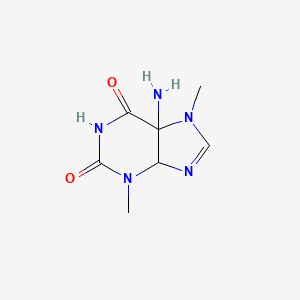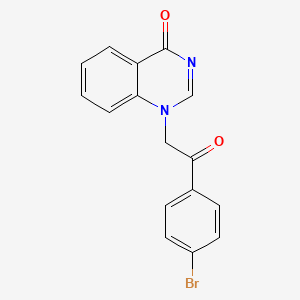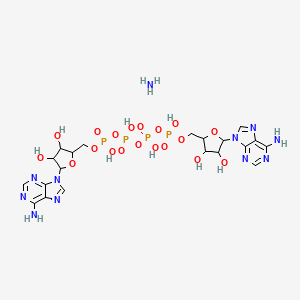
5-amino-3,7-dimethyl-4H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3,7-dimethyl-4H-purine-2,6-dione is a purine derivative that has garnered significant interest in scientific research due to its diverse biological activities and potential therapeutic applications. This compound is structurally related to xanthine and its derivatives, which are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3,7-dimethyl-4H-purine-2,6-dione typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3,7-dimethylxanthine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-amino-3,7-dimethyl-4H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can exhibit different biological activities.
Scientific Research Applications
5-amino-3,7-dimethyl-4H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in cellular processes and enzyme interactions.
Medicine: Investigated for its potential as an anti-inflammatory, analgesic, and anti-cancer agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-3,7-dimethyl-4H-purine-2,6-dione involves:
Molecular Targets: The compound targets specific enzymes and receptors, such as phosphodiesterases and serotonin receptors.
Pathways: It modulates signaling pathways related to inflammation, pain, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Xanthine: A structurally related compound with similar pharmacological properties.
Caffeine: A well-known stimulant derived from xanthine.
Theobromine: Another xanthine derivative with mild stimulant effects.
Uniqueness
5-amino-3,7-dimethyl-4H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential compared to other purine derivatives .
Properties
Molecular Formula |
C7H11N5O2 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
5-amino-3,7-dimethyl-4H-purine-2,6-dione |
InChI |
InChI=1S/C7H11N5O2/c1-11-3-9-4-7(11,8)5(13)10-6(14)12(4)2/h3-4H,8H2,1-2H3,(H,10,13,14) |
InChI Key |
GGYNUGRTOYPXBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2C1(C(=O)NC(=O)N2C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![bis[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1R,4S)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylate](/img/structure/B15132294.png)

![benzyl 2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B15132309.png)







![(T-4)-Bis[|A-(hydroxy-|EO)benzeneacetato-|EO]magnesium](/img/structure/B15132355.png)

![(5S,8r,10r,13s,14s,17r)-17-ethynyl-17-hydroxy-13-methyl-2,4,5,7,8,9,10,11,12,14,15,16-dodecahydro-1h-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B15132373.png)
